
sodium 2-chloro-5-nitrobenzene-1-sulfinate
Overview
Description
sodium 2-chloro-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H3ClNNaO5S. It is a derivative of benzenesulfinic acid, where the benzene ring is substituted with a chlorine atom at the 2-position and a nitro group at the 5-position. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt typically involves the sulfonation of 2-chloro-5-nitrobenzene. The process begins with the reaction of 2-chloro-5-nitrobenzene with sulfuric acid to introduce the sulfonic acid group. The resulting 2-chloro-5-nitrobenzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt is scaled up using similar synthetic routes. Large-scale reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are employed to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
sodium 2-chloro-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted benzenesulfinic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amino-substituted derivatives. Substitution reactions result in a wide range of functionalized benzenesulfinic acid compounds.
Scientific Research Applications
sodium 2-chloro-5-nitrobenzene-1-sulfinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl chlorides.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfinic acid group can undergo oxidation or reduction, while the nitro and chlorine substituents can participate in substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog without the chlorine and nitro substituents.
2-Chlorobenzenesulfonic acid: Similar structure but lacks the nitro group.
5-Nitrobenzenesulfonic acid: Similar structure but lacks the chlorine atom.
Uniqueness
sodium 2-chloro-5-nitrobenzene-1-sulfinate is unique due to the presence of both chlorine and nitro substituents on the benzene ring. These substituents enhance its reactivity and make it suitable for specific chemical transformations that are not possible with simpler analogs. The combination of these functional groups also provides unique properties that are valuable in various scientific and industrial applications.
Properties
CAS No. |
68683-43-2 |
|---|---|
Molecular Formula |
C6H4ClNNaO4S |
Molecular Weight |
244.61 g/mol |
IUPAC Name |
sodium;2-chloro-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H4ClNO4S.Na/c7-5-2-1-4(8(9)10)3-6(5)13(11)12;/h1-3H,(H,11,12); |
InChI Key |
FJGSNWBSOMMRBN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)[O-])Cl.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)Cl.[Na] |
Key on ui other cas no. |
68683-43-2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
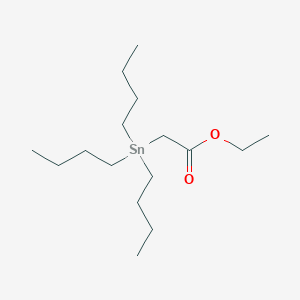
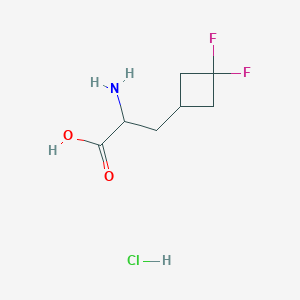

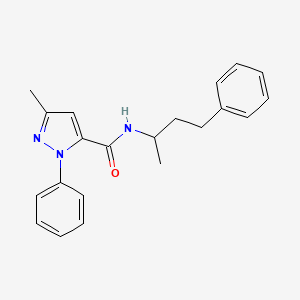
![2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B1659804.png)
![Bicyclo[2.2.2]oct-2-en-1-ol](/img/structure/B1659805.png)
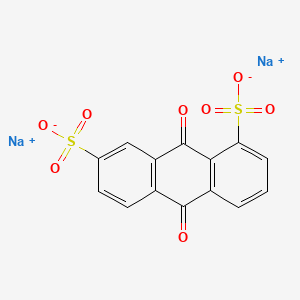
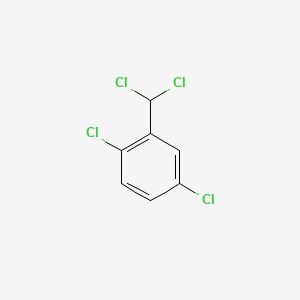
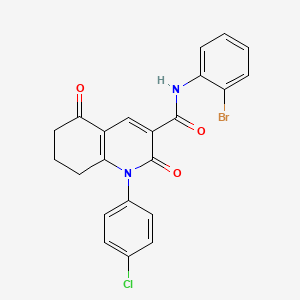
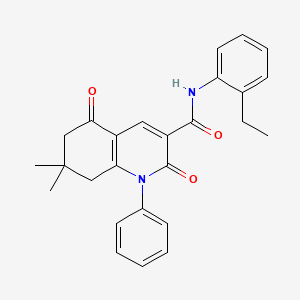
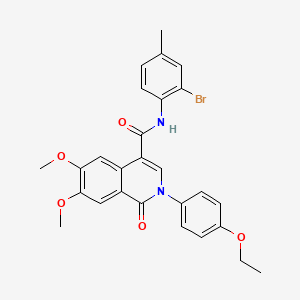
![N-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1659814.png)


